N''-(2-Bromoethyl)-N-phenylguanidine

Description

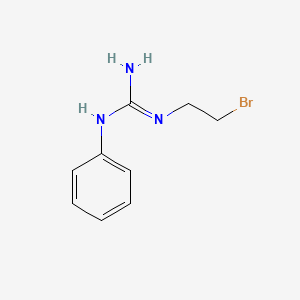

N''-(2-Bromoethyl)-N-phenylguanidine is a substituted guanidine derivative characterized by a phenyl group attached to the central guanidine core and a 2-bromoethyl substituent at the N'' position.

Molecular Formula: C₉H₁₂BrN₃

Molecular Weight: ~242.11 g/mol (calculated)

Key Features:

- Phenyl group: Enhances lipophilicity and aromatic interactions.

- 2-Bromoethyl group: Imparts electrophilic character, facilitating nucleophilic substitution.

Applications could span medicinal chemistry, given the biological activity of structurally related brominated compounds (e.g., BChE inhibition in ) .

Properties

CAS No. |

67453-56-9 |

|---|---|

Molecular Formula |

C9H12BrN3 |

Molecular Weight |

242.12 g/mol |

IUPAC Name |

2-(2-bromoethyl)-1-phenylguanidine |

InChI |

InChI=1S/C9H12BrN3/c10-6-7-12-9(11)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13) |

InChI Key |

PYJXFEJWWPFVOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NCCBr)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’'-(2-Bromoethyl)-N-phenylguanidine typically involves the reaction of N-phenylguanidine with 2-bromoethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of N’'-(2-Bromoethyl)-N-phenylguanidine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N’'-(2-Bromoethyl)-N-phenylguanidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of N’'-(2-Bromoethyl)-N-phenylguanidine can lead to the formation of corresponding amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Substitution: Formation of substituted guanidines.

Oxidation: Formation of oxidized guanidine derivatives.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Chemistry: N’'-(2-Bromoethyl)-N-phenylguanidine is used as an intermediate in organic synthesis, particularly in the preparation of other guanidine derivatives and heterocyclic compounds.

Medicine: In medicinal chemistry, N’'-(2-Bromoethyl)-N-phenylguanidine is explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N’'-(2-Bromoethyl)-N-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-bromoethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition or modulation of the target’s activity, depending on the nature of the target and the specific binding interactions involved.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Substituent Variations

The table below compares N''-(2-Bromoethyl)-N-phenylguanidine with key analogs, highlighting structural differences and their implications:

Key Observations :

- Electron Effects : Nitro groups () are electron-withdrawing, altering reactivity compared to bromoethyl (electron-neutral but reactive via SN2 pathways).

- Steric Effects : Bulky substituents like pyrimidinyl () reduce conformational flexibility, impacting binding affinity in biological systems.

- Solubility : Methoxy groups () improve hydrophilicity, whereas bromoethyl or bromophenyl groups enhance lipophilicity.

Enzyme Inhibition

- N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d) : Exhibits butyrylcholinesterase (BChE) inhibition (IC₅₀ = 45.31 µM), suggesting bromoethyl-containing compounds may target neurological enzymes .

- N-Phenylguanidine Derivatives (Cyprodinil, Mepanipyrim) : Used as fungicides, indicating guanidine scaffolds with heteroaromatic substituents have agricultural applications .

Pharmaceutical Potential

- N-(2-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)-guanidine : Marketed for medicinal purposes, highlighting the role of brominated aryl groups in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.